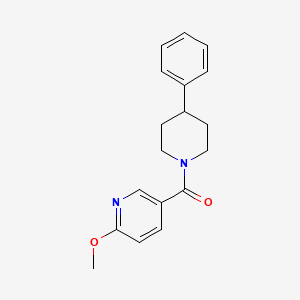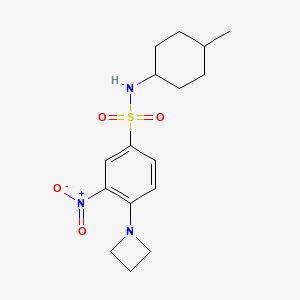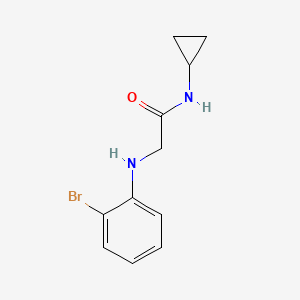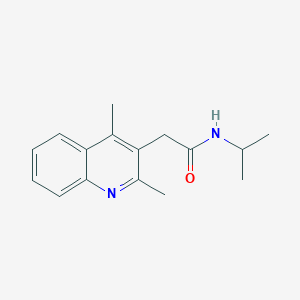
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone, also known as MPPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. MPPM belongs to the class of piperidine derivatives and has been found to exhibit promising pharmacological properties.
Wirkmechanismus
The mechanism of action of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is believed to act by modulating the activity of certain neurotransmitters in the brain. This compound has been found to inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are all involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to improved mood, cognition, and behavior. This compound has also been found to have analgesic and anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of pain and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone is its high purity and stability, which makes it easy to handle and store. This compound is also relatively easy to synthesize, which makes it an attractive compound for laboratory experiments. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its pharmacological effects.
Zukünftige Richtungen
There are several future directions for the study of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone. One area of research is the investigation of its potential as a therapeutic agent for the treatment of neurological disorders. Another area of research is the development of new analogs of this compound with improved pharmacological properties. Additionally, the mechanism of action of this compound needs to be further elucidated in order to fully understand its pharmacological effects.
Synthesemethoden
The synthesis of (6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone involves the reaction of 4-phenylpiperidine with 6-methoxypyridin-3-ylcarbaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction takes place under mild conditions and yields this compound as a white crystalline solid with a high purity.
Wissenschaftliche Forschungsanwendungen
(6-Methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone has been extensively studied for its potential applications in the field of drug discovery. It has been found to exhibit promising pharmacological properties such as analgesic, anti-inflammatory, and anti-tumor activities. This compound has also been investigated for its potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
(6-methoxypyridin-3-yl)-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-22-17-8-7-16(13-19-17)18(21)20-11-9-15(10-12-20)14-5-3-2-4-6-14/h2-8,13,15H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUHMYBQTLRJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-Ethyl-1-(4-propan-2-ylanilino)cyclohexyl]phosphonic acid](/img/structure/B7470891.png)
![3,4-dihydro-1H-isoquinolin-2-yl(imidazo[1,2-a]pyridin-2-yl)methanone](/img/structure/B7470904.png)


![3-cyclopropylspiro[1H-quinazoline-2,4'-thiane]-4-one](/img/structure/B7470949.png)



![3-methylspiro[1H-quinazoline-2,1'-cyclohexane]-4-one](/img/structure/B7470977.png)




